molecular formula C24H20FNO4 B067661 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid CAS No. 188814-36-0

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid

Cat. No.: B067661
CAS No.: 188814-36-0
M. Wt: 405.4 g/mol
InChI Key: PQXRHKBSMBRBBW-UHFFFAOYSA-N
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Description

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid, more commonly known as Fmoc-4'-F-Phe-OH, is a protected, non-natural amino acid derivative of paramount importance in solid-phase peptide synthesis (SPPS). Its core function is to serve as a building block for the incorporation of a fluorinated phenylalanine residue into growing peptide chains. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine moiety, allowing for orthogonal deprotection under mild basic conditions (e.g., piperidine) without affecting other side-chain protections. The key research value of this compound lies in the strategic introduction of a fluorine atom at the para-position of the phenyl ring. Fluorination is a widely employed strategy in medicinal chemistry and biochemical research to modulate the properties of bioactive peptides. This includes enhancing metabolic stability by blocking sites of oxidative metabolism, influencing lipophilicity and thus membrane permeability, and providing a subtle yet powerful tool for studying protein-ligand interactions and conformational dynamics via 19F NMR spectroscopy. Consequently, Fmoc-4'-F-Phe-OH is an essential reagent for the development of novel peptide-based therapeutics, enzyme inhibitors, and molecular probes, enabling researchers to fine-tune peptide structure and function for advanced biomedical applications. This product is offered in high purity to ensure optimal coupling efficiency and yield in sophisticated synthetic workflows.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXRHKBSMBRBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid, also known as Fmoc-Phe(4-F)-OH, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorophenyl moiety, enhances its stability and biological activity. This article explores the biological activity of this compound, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : (R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid
  • Molecular Formula : C24H20FNO4
  • Molecular Weight : 405.43 g/mol
  • CAS Number : 264276-42-8

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-inflammatory agent, its effects on cytokine release, and its role in modulating immune responses.

Key Findings

  • Cytokine Modulation :
    • In studies involving peripheral blood mononuclear cells (PBMC), the compound exhibited significant modulation of cytokine production. At higher concentrations (100 µg/mL), it reduced the production of pro-inflammatory cytokines such as TNF-α by up to 60% .
    • The compound also influenced the release of IL-6 and IFN-γ, showing a decrease in their levels at specific dosages, indicating its potential role in managing inflammatory responses .
  • Antiproliferative Activity :
    • The antiproliferative effects were assessed in PBMC cultures stimulated with lipopolysaccharides (LPS). The compound demonstrated a dose-dependent inhibition of cell proliferation, with notable reductions observed at higher concentrations .
  • Toxicity Assessment :
    • Toxicity evaluations indicated that the compound had low cytotoxicity, with cell viability remaining above 90% across various concentrations tested. This suggests a favorable safety profile for potential therapeutic applications .

Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers examined the effects of this compound on LPS-stimulated PBMCs. The study found that treatment with the compound significantly decreased TNF-α levels compared to untreated controls, suggesting its potential utility in treating inflammatory diseases.

Study 2: Immunomodulatory Properties

Another study focused on the immunomodulatory effects of this compound in autoimmune models. Results indicated that it could enhance IL-10 production while suppressing pro-inflammatory cytokines, highlighting its dual role in potentially dampening excessive immune responses while promoting regulatory pathways .

Comparative Analysis

CompoundCytokine ModulationAntiproliferative ActivityToxicity
Fmoc-Phe(4-F)-OHSignificant reduction in TNF-α and IFN-γDose-dependent inhibitionLow toxicity (viability >90%)
IbuprofenModerate reduction in TNF-αModerate inhibitionModerate toxicity
Other Triazole DerivativesVariable effects on cytokinesSome inhibition observedLow to moderate toxicity

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected β-amino acids with aromatic substituents. Below is a detailed comparison with structurally related analogs:

Structural Variations and Substituent Effects
Compound Name Substituent Molecular Weight (g/mol) Key Structural Features Evidence ID
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid 4-Fluorophenyl 421.87 (calculated) Electron-withdrawing fluorine; moderate hydrophobicity [Target]
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid 4-Chlorophenyl 421.87 Stronger electron-withdrawing Cl; higher hydrophobicity [10], [15]
(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid 4-Nitrophenyl 432.40 Highly electron-withdrawing NO₂; polar [2]
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) 401.45 Electron-donating methyl; steric hindrance [14]
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-Trifluorophenyl 443.40 (calculated) Enhanced hydrophobicity; metabolic stability [21]

Key Observations :

  • Hydrophobicity : Trifluorophenyl and chlorophenyl analogs exhibit higher hydrophobicity than the fluorophenyl variant, influencing peptide solubility .
  • Steric Considerations : The o-tolyl group introduces steric bulk, which may restrict conformational flexibility in peptide chains .
Physicochemical Properties
  • Melting Points : Fluorophenyl and chlorophenyl analogs exhibit similar melting points (~116–117°C for fluorophenyl vs. ~115–117°C for chlorophenyl), reflecting comparable crystalline packing .
  • Solubility : Nitrophenyl derivatives () show lower solubility in organic solvents due to polarity, whereas trifluorophenyl analogs () are more lipophilic.
  • NMR Profiles : Key ¹H NMR signals for the Fmoc group (e.g., aromatic protons at δ 7.2–7.8 ppm) and β-protons (δ 2.5–4.5 ppm) are consistent across analogs .

Preparation Methods

Protection Using Fmoc Chloride

Reagents :

  • 3-Amino-3-(4-fluorophenyl)propanoic acid

  • Fmoc-Cl

  • Diisopropylethylamine (DIEA) or sodium bicarbonate

  • Dichloromethane (DCM) or dimethylformamide (DMF)

Procedure :

  • Dissolve 3-amino-3-(4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous DCM.

  • Add DIEA (2.5 eq) and Fmoc-Cl (1.2 eq) dropwise at 0°C.

  • Stir for 6–12 hours at room temperature.

  • Quench with aqueous HCl, extract with DCM, and dry over Na₂SO₄.

  • Purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 75–85%.

Alternative Activation with Fmoc-Osu

Reagents :

  • Fmoc-Osu

  • DIEA

  • Tetrahydrofuran (THF)

Procedure :

  • Combine 3-amino-3-(4-fluorophenyl)propanoic acid (1.0 eq) and Fmoc-Osu (1.1 eq) in THF.

  • Add DIEA (3.0 eq) and stir for 4 hours at 25°C.

  • Concentrate under vacuum and purify by recrystallization from ethanol/water.

Yield : 80–90%.

Industrial-Scale Production

Automated Solid-Phase Synthesis

Industrial workflows leverage automated peptide synthesizers for scalability:

  • Resin Loading : Anchor 3-amino-3-(4-fluorophenyl)propanoic acid to Wang resin via its carboxyl group.

  • Fmoc Deprotection : Treat with 20% piperidine in DMF (2 × 10 minutes).

  • Coupling : Activate Fmoc-amino acid derivatives with HBTU/HOBt (4 eq each) and DIEA (8 eq) in DMF.

  • Cleavage : Use TFA/water/triisopropylsilane (95:2.5:2.5) to release the product.

Advantages :

  • High throughput (batch sizes >1 kg).

  • Purity ≥99% after HPLC purification.

Continuous Flow Chemistry

Reactor Setup :

  • Tubular reactor with immobilized Fmoc-Cl.

  • Residence time: 30 minutes at 40°C.

Process :

  • Pump a solution of 3-amino-3-(4-fluorophenyl)propanoic acid and DIEA through the reactor.

  • Direct the effluent to a crystallization unit for product isolation.

Yield : 90–95% with 50% reduced solvent waste.

Reaction Optimization and Challenges

Solvent and Base Selection

SolventBaseReaction Time (h)Yield (%)
DCMDIEA678
DMFNaHCO₃482
THFDIEA588

Key Insight : Polar aprotic solvents (DMF, THF) accelerate reaction kinetics due to improved reagent solubility.

Side Reactions and Mitigation

  • Incomplete Protection : Add excess Fmoc-Cl (1.5 eq) and monitor by TLC.

  • Ester Hydrolysis : Avoid aqueous workup at pH >8 to prevent cleavage of the Fmoc group.

Analytical Characterization

HPLC Analysis

Conditions :

  • Column: Agilent C18 (5 μm, 250 × 4.6 mm).

  • Mobile Phase: 0.1% TFA in acetonitrile/water (gradient: 30–100% acetonitrile over 30 minutes).

  • Retention Time: 12.4 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, 2H, Fmoc ArH), 7.42–7.30 (m, 9H, ArH), 4.32 (d, 2H, Fmoc CH₂), 4.22 (m, 1H, α-CH), 3.12 (dd, 2H, β-CH₂).

  • MS (ESI+) : m/z 406.2 [M+H]⁺ .

Q & A

Q. What are the key considerations in synthesizing 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid with high purity?

  • Methodological Answer : Synthesis involves multi-step protection-deprotection strategies. The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate under basic conditions (e.g., NaHCO₃), followed by coupling with 4-fluorophenylpropanoic acid derivatives. Critical steps include:
  • Amino Protection : Use anhydrous conditions to prevent hydrolysis of the Fmoc group .
  • Purification : Reverse-phase HPLC or flash chromatography (C18 columns) ensures removal of unreacted intermediates and byproducts .
  • Quality Control : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and confirm purity (>98%) via LC-MS (expected [M+H]⁺ ~436 m/z) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation requires:
  • NMR Spectroscopy : ¹H NMR should show characteristic Fmoc aromatic protons (δ 7.2–7.8 ppm) and 4-fluorophenyl protons (δ 7.0–7.4 ppm). ¹⁹F NMR confirms fluorine substitution (δ -115 to -120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M-H]⁻ ~434.14) and fragments (e.g., loss of Fmoc group at 222 Da) .
  • X-ray Crystallography : For absolute configuration determination, single-crystal diffraction resolves stereochemistry (e.g., R/S configuration at the α-carbon) .

Q. What are the primary applications of this compound in peptide synthesis?

  • Methodological Answer : The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS). The 4-fluorophenyl moiety enhances hydrophobic interactions in peptide-target binding. Applications include:
  • Peptide Backbone Modification : Incorporation into β-amino acid residues to improve protease resistance .
  • Fluorescent Probes : The Fmoc group’s UV activity (λmax ~280 nm) aids in monitoring coupling efficiency .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s interactions in biological systems?

  • Methodological Answer : Fluorine’s electronegativity alters electronic and steric properties:
  • Hydrophobicity : Enhances membrane permeability (logP ~3.5 vs. ~2.8 for non-fluorinated analogs) .
  • Target Binding : Fluorine’s small size allows optimal van der Waals interactions with aromatic residues (e.g., tyrosine in enzyme active sites). Compare activity with 3,5-difluoro analogs, which show reduced solubility but higher affinity .
  • Metabolic Stability : Fluorination reduces oxidative metabolism (CYP450 inhibition assays recommended) .

Q. What strategies resolve discrepancies in biological activity data between this compound and analogs with varying fluorine patterns?

  • Methodological Answer : Systematic SAR studies are critical:
  • Synthetic Variation : Prepare analogs with mono-, di-, and trifluorinated phenyl groups (e.g., 2-fluoro vs. 4-fluoro) .
  • Assay Conditions : Standardize assays (e.g., IC50 measurements under identical pH and temperature) to isolate substituent effects.
  • Computational Modeling : MD simulations (e.g., using AutoDock) predict binding modes and explain activity differences .

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : Chiral resolution techniques include:
  • Asymmetric Catalysis : Use Evans’ oxazaborolidine catalysts for enantioselective Fmoc-amino acid coupling (ee >95%) .
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak AD-H) to separate R/S enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-proline derivatives) .

Q. What safety protocols are essential for handling this compound given its toxicity profile?

  • Methodological Answer : Adhere to GHS Category 4 guidelines (acute toxicity):
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in amber vials under argon at -20°C to prevent Fmoc group degradation .
  • Waste Disposal : Neutralize with 1M NaOH before incineration as hazardous waste .

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